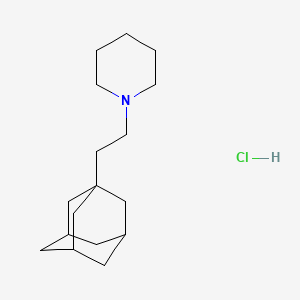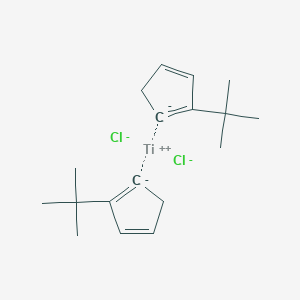
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride is an organometallic compound that features a titanium center coordinated to a substituted cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound allows it to participate in a variety of catalytic processes, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The resulting di-tert-butylcyclopentadiene is then reacted with a titanium precursor, such as titanium tetrachloride, to form the desired compound . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
化学反应分析
Types of Reactions
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands on the titanium center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Various organic halides and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium(IV) complexes, while reduction reactions can produce titanium(II) species. Substitution reactions often result in the formation of new organometallic compounds with different ligands.
科学研究应用
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride has a wide range of scientific research applications, including:
作用机制
The mechanism by which 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of these substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include the formation of reactive intermediates that drive the desired reactions.
相似化合物的比较
Similar Compounds
2-Tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride: Similar in structure but features a hafnium center instead of titanium.
Di-tert-butylcyclopentadiene: A precursor in the synthesis of the titanium compound, also used in the formation of other metallocenes.
Uniqueness
The uniqueness of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride lies in its specific reactivity and stability, which are influenced by the presence of the tert-butyl groups and the titanium center. These features make it particularly effective in catalytic applications, where other similar compounds may not perform as well.
属性
分子式 |
C18H26Cl2Ti-2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
2-tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+2/p-2 |
InChI 键 |
BEFHHDIIFRDUTR-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



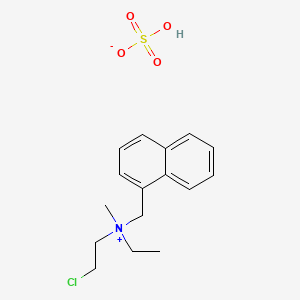


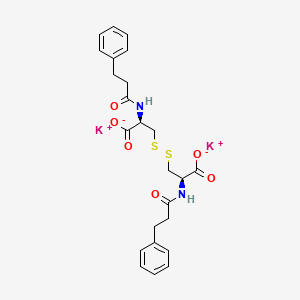
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

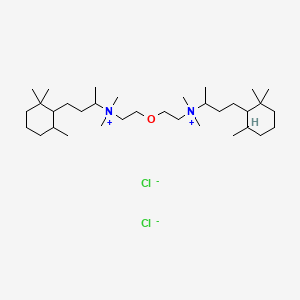
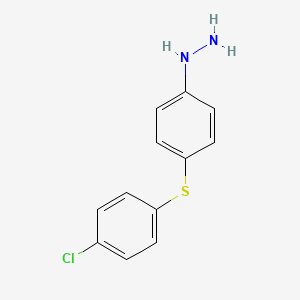

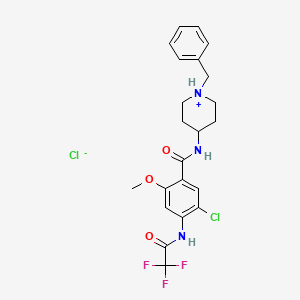

![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
